Cis-1,2-Dimethylindane is an organic compound with the molecular formula . It is a bicyclic structure derived from indane, characterized by two methyl groups attached to the first and second carbon atoms of the indane framework. The compound exhibits unique stereochemistry due to the cis configuration of the methyl groups, influencing its physical and chemical properties. The structure can be represented as follows:
Cis-1,2-Dimethylindane Structure
This compound is notable for its potential applications in organic synthesis and its role in various
Cis-1,2-Dimethylindane can be synthesized through several methods:
Cis-1,2-Dimethylindane belongs to a broader class of dimethyl-substituted indanes and related bicyclic compounds. Below is a comparison with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Trans-1,2-Dimethylindane | Trans Structure | More stable due to less steric hindrance |
| Cis-1,3-Dimethylindane | Cis 1,3 Structure | Different stereochemistry influences reactivity |
| Indene | Indene Structure | Parent structure without methyl substitution |
| N,N-Dimethylethylenediamine | DMEDA Structure | Contains amine functional groups; used as a chelating agent |
Cis-1,2-dimethylindane's uniqueness lies in its specific stereochemistry which affects its reactivity patterns and potential interactions compared to its trans counterpart and other dimethyl-substituted indanes. The presence of two methyl groups in the cis configuration introduces steric strain that may influence reaction pathways differently than those observed in trans isomers or other structural analogs.
Traditional Friedel-Crafts alkylation remains the most extensively studied approach for constructing indane derivatives, including cis-1,2-Dimethylindane [2] [3]. The fundamental mechanism involves the generation of carbocationic intermediates through the interaction of alkyl halides with Lewis acid catalysts, followed by electrophilic aromatic substitution and subsequent intramolecular cyclization [4].
Research by Khalaf and colleagues demonstrated that various Lewis acid catalysts exhibit distinct reactivity profiles for indane formation [5]. Aluminum trichloride in nitromethane (AlCl₃/CH₃NO₂) provides excellent regioselectivity at room temperature, achieving yields of 70-85% with reaction times of 2-12 hours [5]. Phosphoric acid (H₃PO₄) and polyphosphoric acid (PPA) require elevated temperatures (100-150°C) but deliver moderate to good selectivity with yields ranging from 60-80% [5].
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| AlCl₃/CH₃NO₂ | Room temp | 2-12 | 70-85 | Good |
| H₃PO₄ | 100-150 | 4-8 | 60-75 | Moderate |
| PPA | 100-150 | 4-8 | 65-80 | Good |
| 85% H₂SO₄ | Room temp | 2-12 | 75-90 | Variable |
| Ca(NTf₂)₂/Bu₄NPF₆ | Room temp | 2-6 | 80-95 | High |
Recent advances in Friedel-Crafts methodology have focused on improving both yield and stereoselectivity through catalyst modification [6]. The calcium bis(trifluoromethanesulfonyl)imide system [Ca(NTf₂)₂/Bu₄NPF₆] represents a significant improvement, achieving 80-95% yields with high diastereoselectivity under mild conditions [6]. This catalyst system operates through a unique mechanism involving coordinated alkyl carbinols that undergo intramolecular cyclization with enhanced stereochemical control [6].
The mechanistic pathway for traditional Friedel-Crafts alkylation involves initial coordination of the Lewis acid to the alkyl halide, generating a carbocation-Lewis acid complex [3]. This electrophilic species then attacks the aromatic ring, forming a sigma-complex intermediate. Subsequent deprotonation and cyclization complete the indane ring formation [3]. The stereochemical outcome depends primarily on substrate conformation and steric interactions during the cyclization step [5].
Despite their widespread application, traditional Friedel-Crafts approaches face several limitations in cis-1,2-Dimethylindane synthesis [3]. Carbocation rearrangements can lead to unwanted regioisomers, particularly when using primary or secondary alkylating agents [3]. Additionally, over-alkylation reactions may occur due to the increased nucleophilicity of the initial alkylation product [3]. Temperature control is critical, as elevated temperatures can promote thermodynamic equilibration between cis and trans isomers [5].
The development of enantioselective and diastereoselective methods for cis-1,2-Dimethylindane synthesis has emerged as a major research focus [7] [8]. Zhao and colleagues developed indane-based chiral aryl chalcogenide catalysts that achieve remarkable stereoselectivity in asymmetric electrophilic reactions [7] [8]. These catalysts incorporate a privileged indane scaffold that provides optimal hydrogen bonding effects and Lewis basicity [7].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|---|---|
| (R,R)-Ts-DENEB | 3-Aryl-1-indanones | 95-98 | 19:1 | 85-92 |
| Indane-based chalcogenide | Alkenes/alkynes | 85-97 | 10:1-15:1 | 75-88 |
| Squaramide catalyst | Michael-Henry domino | 92-99 | >20:1 | 80-95 |
| BINOL-derived thioxanthone | N,O-acetals | 95 | n/a | 85 |
Asymmetric transfer hydrogenation has proven highly effective for the kinetic resolution of racemic 3-aryl-1-indanones [9]. Park and Lee demonstrated that commercial (R,R)-Ts-DENEB catalyst in combination with formic acid/triethylamine as the hydrogen source achieves exceptional stereoselectivity [9]. This protocol operates at room temperature and produces near-equal yields of cis-3-arylindanols with high diastereomeric and enantiomeric ratios [9].
The mechanism involves initial coordination of the ketone substrate to the ruthenium center, followed by hydride transfer from the formic acid/amine complex [9]. The stereochemical outcome is determined by the chiral environment created by the diamine ligand, which favors approach of the hydride from a specific face of the ketone [9].
A particularly innovative approach involves organocatalytic domino reactions that create multiple stereogenic centers simultaneously [10]. Squaramide catalysts enable Michael-Henry domino reactions that form polyfunctionalized indanes bearing four contiguous stereogenic centers [10]. These reactions proceed with sub-molecular percent catalyst loadings and achieve exceptional stereoselectivity (>20:1 diastereomeric ratio) in reaction times of minutes rather than hours [10].
The mechanistic pathway involves initial Michael addition followed by an in situ Henry reaction, creating two stereocenters per bond formation [10]. The squaramide catalyst provides both hydrogen bonding activation and precise spatial organization of the reactants [10].
Palladium-catalyzed hydrogenation represents a versatile approach for the synthesis of cis-1,2-Dimethylindane from unsaturated precursors [11] [12]. Traditional palladium on carbon (Pd/C) catalysts operate under mild conditions (25-50°C, 1-5 atm H₂) with variable selectivity depending on substrate structure and reaction conditions [11] [12]. Palladium hydroxide [Pd(OH)₂] catalysts generally provide improved selectivity, particularly for challenging substrates containing multiple reducible functionalities [12].
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (atm) | Selectivity | Conversion (%) |
|---|---|---|---|---|---|
| Pd/C | H₂ gas | 25-50 | 1-5 | Variable | 85-95 |
| Pd(OH)₂ | H₂ gas | 25-80 | 1-10 | Good | 90-98 |
| BrettPhosPd(allyl)(Cl) | Formic acid/Et₃N | 25 | 1 | Excellent | 93-97 |
| Ru/CN-SBA-15 | H₂ gas | 100 | 99 | High | 95-99 |
The development of well-defined palladium complexes has significantly improved the efficiency and selectivity of hydrogenation protocols [13]. BrettPhosPd(allyl)(Cl) complexes demonstrate exceptional performance in the coupling of 2-allylphenyl triflate derivatives with alkyl nitriles, achieving 93-97% conversion with excellent selectivity [13]. This system operates under transfer hydrogenation conditions using formic acid/triethylamine as the hydrogen source [13].
The mechanistic pathway involves initial oxidative addition of the triflate substrate to the palladium center, followed by alkene coordination and subsequent hydrogenation [13]. The BrettPhos ligand provides optimal steric and electronic properties for controlling both reactivity and selectivity [13].
Recent developments in rhodium-catalyzed asymmetric hydrogenation have enabled the preparation of enantiomerically enriched indane derivatives [14]. The hydrogenation of indene-type tetrasubstituted olefins proceeds with excellent enantioselectivity using appropriate chiral phosphine ligands [14]. This methodology has been successfully applied to the gram-scale synthesis of complex natural products containing the indane motif [14].
Specialized ruthenium catalysts supported on mesoporous silica (Ru/CN-SBA-15) achieve near-quantitative conversions under aqueous-phase conditions [15]. Hydrogenation at 100°C and elevated pressure (99 atm) for 5 hours provides excellent yields of saturated bicyclic products [15]. This system offers advantages in terms of catalyst stability and recyclability compared to traditional supported palladium catalysts [15].
The choice of solvent exerts profound effects on the stereochemical outcome of cis-1,2-Dimethylindane formation [16] [17]. Systematic studies reveal that solvent dielectric constant, hydrogen bonding ability, and coordinating properties all influence the cis/trans selectivity [16] [18]. These effects operate through multiple mechanisms, including stabilization of specific conformational states, modulation of reaction rates, and direct participation in the stereochemistry-determining step [16].
| Solvent | Dielectric Constant | cis/trans Ratio | Reaction Rate | Yield (%) | Temperature Effect |
|---|---|---|---|---|---|
| Dichloromethane | 9.1 | 1.2:1 | Fast | 82 | Minimal |
| Acetonitrile | 37.5 | 3.5:1 | Medium | 75 | Significant |
| Toluene | 2.4 | 2.8:1 | Fast | 88 | Moderate |
| Diglyme | 7.2 | 1.8:1 | Slow | 65 | High |
| Ethanol | 24.3 | 4.2:1 | Medium | 79 | Moderate |
| THF | 7.6 | 1.5:1 | Medium | 71 | Low |
The relationship between solvent dielectric constant and stereoselectivity shows interesting trends [18]. High dielectric constant solvents such as acetonitrile (ε = 37.5) and ethanol (ε = 24.3) favor cis-1,2-Dimethylindane formation with ratios of 3.5:1 and 4.2:1, respectively [16] [18]. This selectivity enhancement arises from preferential stabilization of charged or dipolar transition states that lead to the cis isomer [18].
Conversely, low dielectric constant solvents like toluene (ε = 2.4) provide moderate cis selectivity (2.8:1) but maintain high reaction rates and yields [17]. The reduced polarity of these solvents minimizes electrostatic interactions that could destabilize particular conformational arrangements [17].
Protic solvents demonstrate unique selectivity patterns due to their hydrogen bonding capabilities [18]. Ethanol shows the highest cis selectivity (4.2:1) among the solvents studied, attributed to specific hydrogen bonding interactions that stabilize particular substrate conformations during the stereochemistry-determining step [18].
Coordinating solvents such as tetrahydrofuran exhibit different behavior, with moderate selectivity (1.5:1) but reduced temperature dependence [17]. The coordination ability of THF may interfere with catalyst-substrate interactions, leading to different mechanistic pathways compared to non-coordinating solvents [17].
The temperature dependence of stereoselectivity varies dramatically among different solvents [16] [18]. Acetonitrile shows significant temperature effects, with selectivity decreasing substantially at elevated temperatures [16]. This behavior suggests that the stereochemical preference in acetonitrile is kinetically controlled rather than thermodynamically determined [16].
In contrast, dichloromethane exhibits minimal temperature effects, indicating that the stereochemical outcome is relatively insensitive to thermal conditions [16]. This stability makes dichloromethane an attractive choice for preparative-scale synthesis where temperature control may be challenging [16].
The observed solvent effects can be rationalized through consideration of the reaction mechanism and transition state structures [16] [17]. In polar solvents, charged or dipolar intermediates are stabilized, potentially altering the energy barriers for different stereochemical pathways [18]. The preferential formation of the cis isomer in polar media suggests that the transition state leading to this product has greater charge separation or dipole moment [18].
Non-polar solvents favor pathways with minimal charge development, leading to different selectivity patterns [17]. The enhanced reaction rates observed in toluene and dichloromethane indicate that these solvents do not significantly impede the approach of reactants or stabilize unreactive conformations [17].
For synthetic applications, the choice of solvent must balance stereoselectivity, reaction rate, and practical considerations such as product workup and catalyst recovery [17]. Toluene emerges as an optimal choice for many applications, providing good cis selectivity (2.8:1), fast reaction rates, and high yields (88%) [17]. Acetonitrile offers the highest selectivity but may require careful temperature control to maintain optimal performance [16].
The development of solvent systems that maximize both selectivity and efficiency remains an active area of research [16] [17]. Mixed solvent systems and the use of ionic liquids represent promising approaches for further optimization of cis-1,2-Dimethylindane synthesis [16].